molecular formula C16H12ClNO4 B5335400 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B5335400
M. Wt: 317.72 g/mol
InChI Key: IWYASZYRBHUEJK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphoinositide 3-kinase (PI3K) signaling. PI3K signaling is a critical pathway involved in cell growth, survival, and metabolism, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits PI3K signaling by binding to the ATP-binding site of the PI3K enzyme, preventing its activation and downstream signaling. This leads to a decrease in the activation of downstream targets, including AKT and mTOR, which are critical regulators of cell growth, survival, and metabolism.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and enhances the sensitivity of cells to chemotherapy. In insulin-sensitive cells, this compound inhibits glucose uptake and metabolism, leading to insulin resistance. In cardiovascular cells, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, which are critical in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its specificity for PI3K signaling, its ability to inhibit multiple downstream targets, and its well-established synthesis method. However, there are also limitations to its use, including its potential off-target effects, its toxicity at high concentrations, and the need for careful optimization of experimental conditions.

Future Directions

There are several future directions for the use of 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in scientific research, including the development of more specific inhibitors of PI3K signaling, the investigation of its role in other diseases and cellular processes, and the optimization of its use in preclinical and clinical studies. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity, leading to improved outcomes for patients with cancer, diabetes, and other diseases.

Synthesis Methods

The synthesis of 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-acetylfuran and ethyl acetoacetate to form 4-(2-furyl)-2-oxo-3-buten-1-yl acetate, which is then reacted with 5-chloro-2-hydroxybenzaldehyde to form this compound. The synthesis has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to study the role of PI3K signaling in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells, and has been used to investigate the mechanisms of drug resistance in cancer cells. This compound has also been used to study the role of PI3K signaling in insulin signaling and glucose metabolism, as well as in cardiovascular disease and neurodegenerative disorders.

Properties

IUPAC Name

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-10-3-6-14-13(8-10)16(21,15(20)18-14)9-11(19)4-5-12-2-1-7-22-12/h1-8,21H,9H2,(H,18,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYASZYRBHUEJK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.